molecular formula C12H18O4 B1630256 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 51656-91-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Cat. No. B1630256
CAS RN: 51656-91-8
M. Wt: 226.27 g/mol
InChI Key: UIWISFUVNHCOBJ-UHFFFAOYSA-N
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Patent
US07238701B2

Procedure details

To a solution of THF (18 mL) under argon was added 0.38 g (47.8 mmol, 5 equiv) of LiH, followed by slow addition of 8.78 g (47.8 mmol, 5 equiv) of triethyl phosphonoacetate. The solution was stirred at rt for 1 h and 1.49 g (9.6 mmol, 1 equiv) of 1,4-cyclohexanedione mono-ethylene ketal was added and the solution was heated at 65° C. for 16 h. Upon cooling the solution was treated with MeOH (10 mL) and water (5 mL) and concentrated in vacuo. The resulting yellow oil was purified by silica gel chromatography eluting with 4:1 Hex/EtOAc to yield 1.89 g (93%) of a clear oil. 1H-NMR (CDCl3-d) δ 5.67 (s, 1H), 4.16 (t, 2H), 3.99 (m, 4H), 3.02 (m, 2H), 2.39 (m, 2H), 1.78 (m, 4H), 1.29 (t, 3H); LCMS RT=2.56 min; [M+H]+=226.9.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
8.78 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[H-].[Li+].[CH2:8]1[O:18][C:11]2([CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]2)[O:10][CH2:9]1.C[OH:20]>O>[O:10]1[C:11]2([CH2:16][CH2:15][C:14](=[CH:2][C:3]([O:4][CH2:5][CH3:1])=[O:20])[CH2:13][CH2:12]2)[O:18][CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Li+]
Step Two
Name
triethyl phosphonoacetate
Quantity
8.78 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 65° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 4:1 Hex/EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.